![molecular formula C13H21N3O B2433201 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine CAS No. 919741-97-2](/img/structure/B2433201.png)
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine
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Overview
Description
“1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine” is a chemical compound . It’s also known as "1-(4-Methoxy-3,5-dimethyl-2-pyridinyl)-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methylmethanamine" . It’s related to Omeprazole, a proton pump inhibitor used as an antiulcerative agent .
Molecular Structure Analysis
The molecular formula of “1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine” is C19H27N3O2 . Its molecular weight is 329.44 .
Physical And Chemical Properties Analysis
“1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine” is a liquid at 20 degrees Celsius . It should be stored under inert gas and it’s air sensitive .
Scientific Research Applications
- Cross-Coupling Reactions : Researchers have employed it as a ligand in C(sp²)-C(sp³) cross-coupling reactions, facilitating efficient bond formation .
- Quality Control : Laboratories use it as a reference standard for impurity profiling in pharmaceuticals. Its presence as an impurity can impact drug safety and efficacy .
Organic Synthesis and Catalysis
Pharmaceutical Impurity Analysis
Safety and Hazards
“1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine” can cause skin irritation and serious eye irritation . It’s recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and get medical advice/attention if eye irritation persists or skin irritation occurs .
properties
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-8-15-12(11(2)13(10)17-3)9-16-6-4-14-5-7-16/h8,14H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJKWQOZSOWYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine |
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